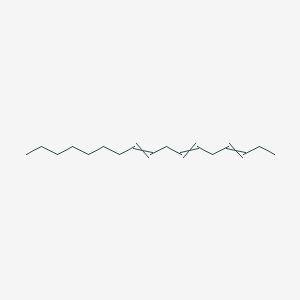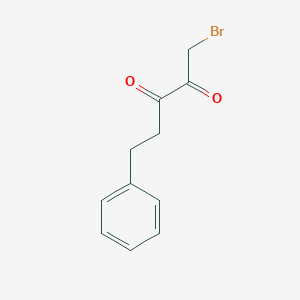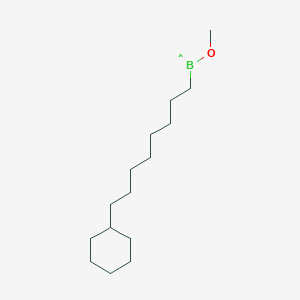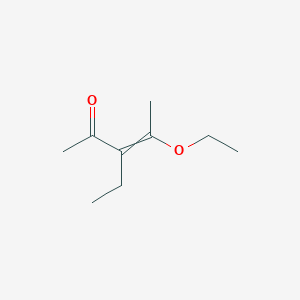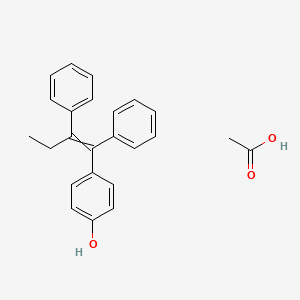![molecular formula C20H40O B14321979 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane CAS No. 110089-95-7](/img/structure/B14321979.png)
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is an organic compound with the molecular formula C₂₀H₄₀O It is characterized by the presence of a hexadecane backbone with an ether linkage to a 2-methylprop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane typically involves the reaction of hexadecanol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of hexadecanol reacts with the hydroxyl group of 2-methylprop-2-en-1-ol to form the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the etherification process.
化学反応の分析
Types of Reactions: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives depending on the nucleophile used.
科学的研究の応用
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
作用機序
The mechanism of action of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane involves its interaction with hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage provides stability against hydrolysis, making it suitable for long-term applications in various fields.
類似化合物との比較
- 2-[(2-Methylprop-2-EN-1-YL)oxy]benzoic acid
- 2-[(2-Methylprop-2-EN-1-YL)oxy]acetic acid
- Isophthalic acid, di(2-methylprop-2-EN-1-YL) ester
Comparison: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability.
特性
CAS番号 |
110089-95-7 |
|---|---|
分子式 |
C20H40O |
分子量 |
296.5 g/mol |
IUPAC名 |
1-(2-methylprop-2-enoxy)hexadecane |
InChI |
InChI=1S/C20H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)3/h2,4-19H2,1,3H3 |
InChIキー |
STBQFQQTWVXMCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
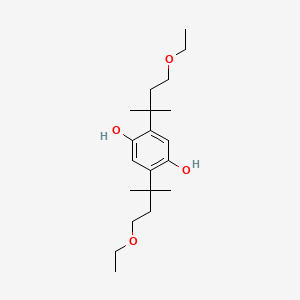
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)

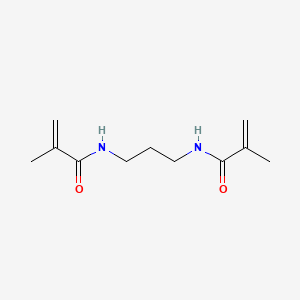

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
